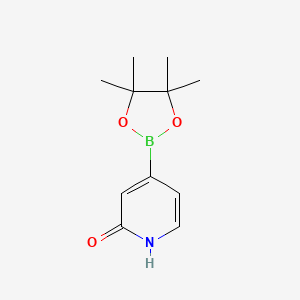

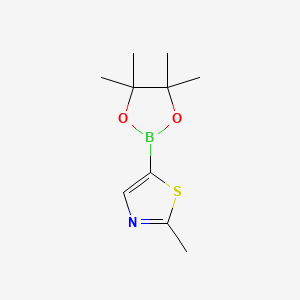

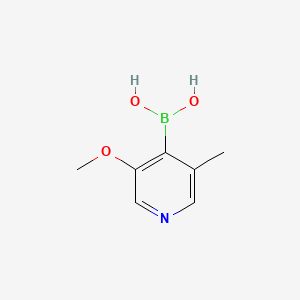

4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリジン-2(1H)-オン

説明

This compound is a boric acid derivative with the molecular formula C11H16BNO3 . It is also known as 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study based on 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a raw substitute material for 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole confirmed the structure of the compound by FT-IR, 1H NMR, 13C NMR, and MS spectroscopies .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like X-ray diffraction and Density Functional Theory (DFT). The results from DFT were found to be consistent with those of X-ray diffraction .Physical and Chemical Properties Analysis

This compound has a molecular weight of 221.06 g/mol . It is recommended to be stored in an inert atmosphere and in a freezer, under -20C .科学的研究の応用

有機合成

この化合物は、特にボロン酸を含む反応において、有機合成で頻繁に使用されます . グリコール保護、アミノ酸の不斉合成、ディールス・アルダー反応、鈴木カップリング反応に使用できます .

創薬研究

創薬研究では、この化合物は酵素阻害剤または特定の配位子薬として頻繁に使用されます . 腫瘍や細菌感染の治療だけでなく、抗がん剤の設計にも使用できます .

抗がん用途

研究により、ホウ酸化合物によって生成された酵素は、高い反応性酸素種を持ち、HCT116ヒト結腸がん細胞のアポトーシスにつながる可能性があり、酸化ストレスを誘発するプロセスにおいてHeLa細胞のアポトーシスと壊死を引き起こす可能性があります . これは、結腸がん治療における潜在的な用途を示唆しています .

蛍光プローブ

ホウ酸化合物は、過酸化水素、糖類、銅イオン、フッ素イオン、カテコールアミン物質を特定するための蛍光プローブとしても使用できます .

インダゾール誘導体の合成

この化合物は、1H-インダゾール誘導体の重要な中間体です . 鈴木・宮浦反応によってC5位で芳香族化することができ、構造をさらに改変してインダゾール構造タイプの誘導を利用することができます .

DYRK1A阻害剤

これは、DYRK1A阻害剤としての新しいピリダジノ[4,5-b]インドール-4-オンおよびピリダジン-3(2H)-オンアナログの合成に使用されます

Safety and Hazards

作用機序

Target of Action

Boronic acids and their esters are commonly used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .

Mode of Action

The compound’s mode of action is primarily through its role as a reagent in organic synthesis. In Suzuki-Miyaura cross-coupling reactions, it acts as a boron source, coupling with aryl or vinyl halides in the presence of a palladium catalyst .

Biochemical Pathways

The compound doesn’t directly interact with biochemical pathways as it is primarily used in synthetic chemistry rather than biological systems .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for creating complex organic molecules .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it is stable under normal temperatures and pressures but may decompose under high heat or in the presence of strong oxidizing agents . It is also sensitive to moisture and should be stored under dry conditions .

生化学分析

Biochemical Properties

They can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Cellular Effects

The cellular effects of 2-Hydroxypyridine-4-boronic acid pinacol ester are not well studied. Boronic esters are known to influence cell function through their interactions with various biomolecules . They can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Boronic esters are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Boronic esters are known for their stability and resistance to degradation . Long-term effects on cellular function observed in in vitro or in vivo studies are not well reported.

Metabolic Pathways

Boronic esters are known to interact with various enzymes and cofactors .

Transport and Distribution

The transport and distribution of 2-Hydroxypyridine-4-boronic acid pinacol ester within cells and tissues are not well studied. Boronic esters are known to interact with various transporters and binding proteins .

Subcellular Localization

Boronic esters are known to be directed to specific compartments or organelles based on their interactions with various biomolecules .

特性

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO3/c1-10(2)11(3,4)16-12(15-10)8-5-6-13-9(14)7-8/h5-7H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQTTXNHBLCIRLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=O)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40671319 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256358-90-3 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256358-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxypyridine-4-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B567363.png)

![[3,4'-Bipyridin]-5-amine](/img/structure/B567373.png)

![8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B567379.png)